Structural Distinction via Methylene Spacer and Substitution Pattern for Synthetic Planning
The compound's core differentiation lies in its methylene spacer between the cyclohexyl ring and the carbamate nitrogen [1]. This contrasts with the direct N-cyclohexyl carbamate linkage found in analog tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate (CAS 412293-43-7), where the carbamate is directly attached to the cyclohexane ring . This architectural feature changes the spatial orientation and flexibility of the amine group upon deprotection, which can be critical for downstream reactions.
| Evidence Dimension | Linker type and molecular flexibility |
|---|---|
| Target Compound Data | Methylene (-CH2-) spacer between cyclohexyl and carbamate (C13H23NO3, MW 241.33) [1] |
| Comparator Or Baseline | Direct N-cyclohexyl linkage, no spacer (C12H21NO3, MW 227.30) for CAS 412293-43-7 |
| Quantified Difference | Presence of -CH2- spacer (MW difference: +14.03 g/mol) [1] |
| Conditions | Molecular structure and formula comparison [1] |
Why This Matters
The -CH2- spacer increases molecular length and rotational freedom, potentially enabling better fit into deeper or sterically demanding binding pockets in drug design or facilitating distinct synthetic transformations.
- [1] Chemsrc. Tert-butyl (1-methyl-4-oxocyclohexyl)methylcarbamate. CAS 1207111-45-2. 2024. View Source
